4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

SSAO/VAP-1 Inhibition Medicinal Chemistry Scaffolds Patent Composition of Matter

This hydrochloride salt (CAS 879668-17-4) delivers the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core specifically claimed in SSAO/VAP-1 inhibitor composition-of-matter patents (e.g., US20170044157A1). Unlike regioisomeric imidazopyridines, only the [4,5-c] fusion preserves the geometry, electronic distribution, and hydrogen-bonding capacity critical for target engagement and IP freedom-to-operate. The HCl form provides superior aqueous solubility and handling versus the free base. Available at ≥98% purity with full HPLC/NMR characterization. Procure the exact scaffold required for SSAO, H3 receptor, or HDAC programs—not a generic substitute that introduces regulatory and patent risk.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 879668-17-4
Cat. No. B3024372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
CAS879668-17-4
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CN2.Cl
InChIInChI=1S/C6H9N3.ClH/c1-2-7-3-6-5(1)8-4-9-6;/h4,7H,1-3H2,(H,8,9);1H
InChIKeyCHLFJSVTUQAGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS 879668-17-4): Core Scaffold and Procurement Baseline


4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS 879668-17-4) is a heterocyclic building block consisting of a fused imidazole and partially saturated piperidine ring system, with molecular formula C₆H₁₀ClN₃ and molecular weight 159.62 g/mol . This saturated imidazopyridine core serves as a privileged scaffold in medicinal chemistry, with demonstrated utility in the development of SSAO/VAP-1 inhibitors [1] and histamine H3 receptor ligands [2]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base (CAS 6882-74-2), making it the preferred form for both research-scale synthesis and procurement.

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride: Why In-Class Substitution Carries Scientific and IP Risk


Generic substitution among imidazopyridine isomers or related saturated heterocycles is scientifically unsound and may introduce regulatory liability. The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold (imidazole fused at the c-face of the pyridine ring) differs fundamentally in geometry, electronic distribution, and hydrogen-bonding capacity from its regioisomers such as the [4,5-b] or [1,2-a] fused systems [1]. These structural differences translate into divergent receptor binding profiles and enzyme inhibition selectivity. Critically, the [4,5-c] scaffold is explicitly claimed as the core structure in multiple composition-of-matter patents covering SSAO/VAP-1 inhibitors [2], meaning that substituting an alternative imidazopyridine isomer into a patented pharmacophore could constitute patent infringement. The specific saturation pattern and ring-junction nitrogen placement in this scaffold are non-interchangeable design elements for target engagement and intellectual property freedom-to-operate.

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride: Quantitative Differentiation Evidence Against Comparators


SSAO Inhibitor Scaffold Specificity: Patent Protection Distinguishes the [4,5-c] Core from Alternative Imidazopyridine Regioisomers

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is explicitly claimed as the essential scaffold in a patent family covering semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibitors, whereas alternative imidazopyridine regioisomers (e.g., [4,5-b], [1,2-a], [1,5-a]) are not encompassed within the same claims for this specific pharmacophore class [1]. The patent specifies the [4,5-c] fusion geometry as critical for SSAO inhibitory activity, establishing this compound as a structurally privileged intermediate for developing proprietary SSAO-targeting agents.

SSAO/VAP-1 Inhibition Medicinal Chemistry Scaffolds Patent Composition of Matter

HDAC Inhibitory Activity: [4,5-c] Scaffold Demonstrates Class-Baseline Activity Against Nuclear Extracts

A derivative incorporating the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold was evaluated for histone deacetylase (HDAC) inhibitory activity in human HeLa nuclear extracts. The compound exhibited an IC₅₀ of 2.92 × 10⁵ nM (292 μM), establishing a class-appropriate baseline for this scaffold in epigenetic target screening [1]. For reference, the clinically approved HDAC inhibitor vorinostat (SAHA) demonstrates IC₅₀ values of 0.12 ± 0.01 μM against HDAC2 and 0.16 ± 0.02 μM against HDAC6 in isoform-specific assays [2]. While the unoptimized scaffold shows modest intrinsic activity, this quantitative baseline enables SAR-driven optimization and provides a reference point for evaluating substituted analogs.

HDAC Inhibition Epigenetic Targets Cancer Research

Histamine H3 Receptor Ligand Potential: Tetrahydroimidazopyridine Scaffold Engages Privileged CNS Pharmacophore Space

Derivatives of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold have demonstrated promise as ligands for the histamine H3 receptor, a G-protein coupled receptor implicated in attention deficit disorders, sleep regulation, and cognitive function [1]. The partially saturated nature of this scaffold introduces sp³-hybridized carbons that improve solubility and metabolic stability relative to fully aromatic imidazopyridine analogs, with tetrahydro modifications correlating with enhanced compound developability and reduced promiscuous binding . This positions the [4,5-c] scaffold advantageously against the more commonly explored imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine cores, which have received less attention in H3 receptor programs.

Histamine H3 Receptor CNS Drug Discovery Neurological Disorders

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride: Evidence-Backed Research and Procurement Application Scenarios


SSAO/VAP-1 Inhibitor Drug Discovery Programs Requiring Patent-Protected Scaffold Access

Research teams developing novel SSAO/VAP-1 inhibitors for inflammatory and immune disorders should prioritize procurement of this specific scaffold. The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is explicitly claimed in US20170044157A1 as the essential pharmacophore for SSAO inhibition, providing a composition-of-matter foundation for lead optimization [1]. Using alternative imidazopyridine regioisomers would place resulting compounds outside the scope of this patent family, potentially reducing freedom-to-operate and requiring de novo SAR establishment for SSAO target engagement.

HDAC Inhibitor SAR Campaigns Requiring Quantitatively Benchmarked Starting Scaffolds

Medicinal chemistry teams pursuing HDAC inhibitor development can utilize this compound as a quantitatively benchmarked starting point. The scaffold derivative has an established HDAC inhibition baseline of IC₅₀ = 2.92 × 10⁵ nM in HeLa nuclear extracts [1], providing a reference against which substituted analogs can be compared. Relative to the clinical comparator vorinostat (IC₅₀ = 0.12-0.16 μM against HDAC2/6 isoforms) [2], researchers can rationally design modifications to bridge the approximately 2,400-fold potency gap through established SAR principles.

CNS Drug Discovery Programs Targeting Histamine H3 Receptor for Cognitive and Sleep Disorders

Teams developing histamine H3 receptor antagonists or inverse agonists for attention deficit, sleep disorders, or cognitive impairment should evaluate this scaffold as a privileged starting point [1]. The tetrahydroimidazopyridine core combines the target-engagement potential of imidazopyridines with the improved developability characteristics conferred by sp³ hybridization—specifically enhanced aqueous solubility and reduced metabolic liability [2]. This physicochemical profile positions the scaffold advantageously for CNS penetration and oral bioavailability optimization relative to more aromatic imidazopyridine alternatives.

Custom Synthesis and Library Production Requiring High-Purity, Well-Characterized Hydrochloride Salt

For CROs, academic core facilities, and pharmaceutical process chemistry groups undertaking parallel library synthesis or scale-up campaigns, the hydrochloride salt form (CAS 879668-17-4) offers superior handling and storage properties relative to the free base (CAS 6882-74-2). Commercial availability at 98% purity with full analytical characterization (HPLC, NMR) from multiple reputable vendors [1][2] ensures reproducible synthetic outcomes and minimizes purification burden. Storage specifications (2-8°C under inert atmosphere) are well-documented, supporting reliable long-term inventory management for multi-year discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.